Ethyl 2-(3-chlorophenyl)-3-oxopropanoate
Description
Ethyl 2-(3-chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2) is a β-keto ester featuring a 3-chlorophenyl substituent at the α-position of the propanoate backbone. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive keto and ester functional groups. Synonyms include Ethyl (3-chlorobenzoyl)acetate and 3-(3-Chlorophenyl)-3-oxopropanoic acid ethyl ester . Its structure enables diverse reactivity, such as cyclization, condensation, and nucleophilic substitution, making it pivotal in heterocyclic chemistry.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-7,10H,2H2,1H3 |
InChI Key |
AHKIHZFIQMNWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Aromatic Rings
Ethyl 2-(3-chlorophenyl)-3-oxopropanoate belongs to a broader class of 3-aryl-3-oxopropanoate esters. Key analogs and their properties are summarized below:
Key Observations:
- Chlorine Position : The 3-chlorophenyl derivative exhibits balanced electronic and steric properties compared to 2- or 4-chloro isomers, which may hinder reactivity due to steric crowding .
- Halogen Effects : Fluorinated analogs (e.g., 2-fluoro derivatives) are explored for radiopharmaceuticals, leveraging fluorine’s electronegativity and isotopic properties .
- Nitro Derivatives: Pyridine-based nitro analogs (e.g., Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate) show moderate synthesis yields (~45–50%) and are precursors to bioactive heterocycles .
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